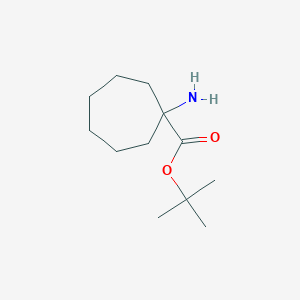
Tert-butyl 1-aminocycloheptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-aminocycloheptane-1-carboxylate is a useful research compound. Its molecular formula is C12H23NO2 and its molecular weight is 213.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis and Alkaloid Production Tert-butyl 1-aminocycloheptane-1-carboxylate is used in the asymmetric synthesis of tropane alkaloids, such as (+)-pseudococaine. This process involves ring-closing iodoamination and is significant for producing complex organic structures from simpler materials (Brock et al., 2012).
Synthesis of Cyclic Amino Acid Esters The compound has been synthesized as a cyclic amino acid ester, characterizing its structure through methods like X-ray diffraction. This application is essential for understanding the molecular structure and potential pharmaceutical applications (Moriguchi et al., 2014).
Activation of Carboxylic Acids It's used to activate carboxylic acids in the presence of DMAP with tert-butyl carbonates, leading to the formation of benzotriazinonyl esters. This process is valuable in the synthesis of amides and peptides (Basel & Hassner, 2002).
Synthesis of Peptidomimetics this compound plays a role in the efficient synthesis of azabicycloalkane amino acids, which are rigid dipeptide mimetics. These are utilized in structure-activity studies in peptide-based drug discovery (Mandal et al., 2005).
Chiral Auxiliary Applications The compound is used in the preparation of enantiomers of tert-butyl dimethyl-imidazolidine-1-carboxylate, serving as a chiral auxiliary in dipeptide synthesis. This is significant in the preparation of enantiomerically pure compounds (Studer et al., 1995).
Conformationally Constrained Amino Acids Synthesis It is involved in the chirospecific preparation of 1-carboxy-7-azabicycloheptane amino acids, which are crucial for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).
Mild and Efficient One-Pot Curtius Rearrangement The compound facilitates the formation of tert-butyl carbamate via a one-pot Curtius rearrangement, beneficial for synthesizing protected amino acids (Lebel & Leogane, 2005).
Anticorrosive Applications A novel compound derived from this compound has been investigated for its anticorrosive behavior on carbon steel, indicating its potential application in material sciences (Praveen et al., 2021).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
tert-butyl 1-aminocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-11(2,3)15-10(14)12(13)8-6-4-5-7-9-12/h4-9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIECZSSEKAJTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-((4-ethoxy-3-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2550161.png)
![9-Methyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]purin-6-amine](/img/structure/B2550162.png)
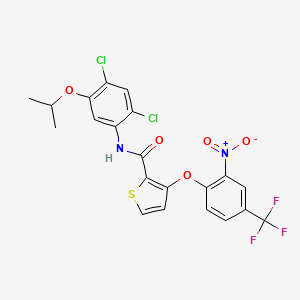
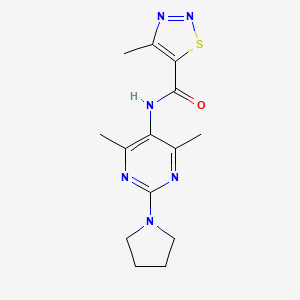
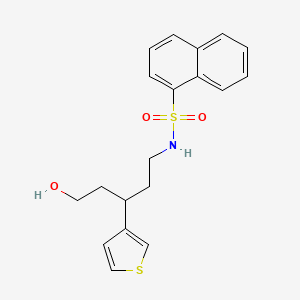


![(2,5-Dimethylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2550175.png)
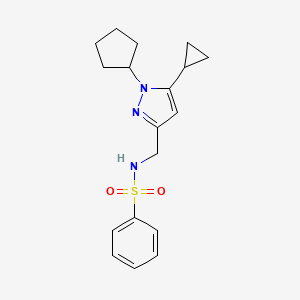

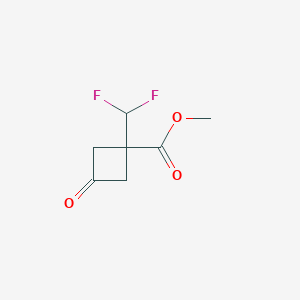
![2-(Benzylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2550180.png)
![N-(3-(diethylamino)propyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide hydrochloride](/img/structure/B2550181.png)
![ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2550182.png)
